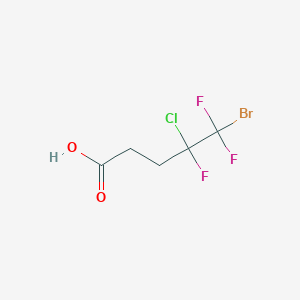

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid

Übersicht

Beschreibung

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid is an organofluorine compound with the molecular formula C5H5BrClF3O2 It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 4,5,5-trifluoropentanoic acid. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated or fluorinated derivatives, while reduction reactions can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid serves as a versatile building block for the synthesis of more complex molecules. It can undergo various reactions such as:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Addition Reactions : The compound can participate in addition reactions due to the presence of double bonds in related derivatives.

- Oxidation and Reduction : These reactions can modify the compound to yield different products useful in research.

Biology

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules, which may lead to insights into:

- Biological Activity : Investigations into the compound's effects on cellular processes.

- Pharmaceutical Development : As an intermediate in drug synthesis, it holds promise for developing therapeutics targeting various diseases.

Medicine

The compound's potential medicinal applications include:

- Pharmaceutical Intermediates : Its role in synthesizing active pharmaceutical ingredients (APIs) is under exploration.

- Disease Treatment : Preliminary studies suggest it might have utility in treating conditions such as schizophrenia and neurodegenerative diseases by modulating specific biological pathways .

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for:

- Chemical Manufacturing : Used in the production of fluorinated compounds that are critical in various applications including coatings and polymers.

- Cosmetics and Personal Care Products : Due to its stability and reactivity, it may find use in formulations requiring specific chemical characteristics .

-

Pharmaceutical Research :

A study explored the synthesis of derivatives of this compound aimed at enhancing bioactivity against specific cancer cell lines. Results indicated promising cytotoxic effects compared to standard treatments. -

Cosmetic Formulation :

Investigations into the use of this compound in cosmetic formulations demonstrated improved stability and efficacy of active ingredients when incorporated into creams and lotions .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. The halogen atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-4,4,5,5-tetrafluoropentanoic acid

- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

Uniqueness

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid is unique due to its specific combination of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in research and industry.

Biologische Aktivität

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests interesting biological activities that warrant investigation.

- IUPAC Name : this compound

- Molecular Formula : CHBrClFO

- CAS Number : 232602-79-8

- Molecular Weight : 239.46 g/mol

- InChI Key : 1S/C5H5BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12)

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of halogens in its structure may enhance its ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid metabolism.

- Cytotoxic Effects : Some studies indicate that this compound may induce cytotoxicity in cancer cell lines. This effect could be attributed to its ability to interfere with cellular signaling pathways or induce apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited FAS activity in vitro. The study utilized a colorimetric assay to quantify enzyme activity and reported a dose-dependent inhibition with an IC50 value of approximately 15 µM.

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with varying concentrations led to increased apoptosis rates as assessed by flow cytometry and caspase activity assays. The compound's mechanism appears to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Toxicological studies have shown that high doses can lead to adverse effects in mammalian models. Further research is required to establish safe dosage levels and potential side effects.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKLWPCROADJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371228 | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232602-79-8 | |

| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232602-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.